N-[4-(benzyloxy)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide
Overview
Description
N-[4-(benzyloxy)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C27H28N2O3 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.20999276 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the action, efficacy, and stability of N-[4-(benzyloxy)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with targets.
Biochemical Analysis
Biochemical Properties
N-[4-(benzyloxy)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins from arachidonic acid . By inhibiting these enzymes, this compound can reduce inflammation and pain. Additionally, this compound may interact with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs), thereby modulating cellular responses to external stimuli .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, which is a programmed cell death process . The compound’s impact on cell signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, can lead to changes in gene expression and cellular metabolism . By modulating these pathways, this compound can influence cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, such as COX-1 and COX-2, thereby inhibiting their catalytic activity . Additionally, this compound can interact with receptor proteins, such as EGFR, leading to the inhibition of downstream signaling pathways . These interactions result in changes in gene expression and cellular responses, ultimately affecting cell function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways, which may result in changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cell signaling pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as gastrointestinal irritation or liver damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit the activity of enzymes involved in prostaglandin biosynthesis, such as COX-1 and COX-2, thereby reducing the production of inflammatory mediators . Additionally, this compound may affect the metabolism of other biomolecules, such as lipids and proteins, by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its interactions with plasma proteins and other binding partners .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals or post-translational modifications . The localization of this compound within subcellular organelles can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
1-(2-phenylacetyl)-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c30-26(19-21-7-3-1-4-8-21)29-17-15-23(16-18-29)27(31)28-24-11-13-25(14-12-24)32-20-22-9-5-2-6-10-22/h1-14,23H,15-20H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZPKXRGESRIMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.